molecular formula C10H10F3NO3 B7868068 (2R)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate

(2R)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate

Cat. No.: B7868068
M. Wt: 249.19 g/mol
InChI Key: ILPKLBNKYRAICX-SSDOTTSWSA-N
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Description

(2R)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. This compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoate backbone with an azaniumyl group. The presence of the trifluoromethoxy group imparts significant chemical stability and unique reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate typically involves the introduction of the trifluoromethoxy group onto a phenyl ring, followed by the formation of the propanoate backbone. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group. This can be achieved through electrophilic, nucleophilic, or radical trifluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2R)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The azaniumyl group may also play a role in the compound’s overall reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-azaniumyl-3-[2-(difluoromethoxy)phenyl]propanoate
  • (2R)-2-azaniumyl-3-[2-(fluoromethoxy)phenyl]propanoate
  • (2R)-2-azaniumyl-3-[2-(methoxy)phenyl]propanoate

Uniqueness

(2R)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

(2R)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-8-4-2-1-3-6(8)5-7(14)9(15)16/h1-4,7H,5,14H2,(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPKLBNKYRAICX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)[O-])[NH3+])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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